molecular formula C16H13N5O4 B5756341 METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE

METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE

Cat. No.: B5756341
M. Wt: 339.31 g/mol
InChI Key: WUVTYWCGTOLIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrazole ring, which is further connected to an aminocarbonyl-substituted phenyl group. The presence of these functional groups makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Aminocarbonyl Group:

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE can be compared with other similar compounds, such as:

    This compound: Similar in structure but may differ in functional groups or substituents.

    BENZOATE DERIVATIVES: Compounds with similar benzoate ester structures but different substituents on the aromatic ring.

    TETRAZOLE-CONTAINING COMPOUNDS: Compounds featuring the tetrazole ring, which may have different substituents or functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[1-(4-carbamoylphenyl)tetrazol-5-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-24-15(23)11-4-8-13(9-5-11)25-16-18-19-20-21(16)12-6-2-10(3-7-12)14(17)22/h2-9H,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVTYWCGTOLIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.